N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophen-2-yl group, an ethyl-linked triazole-carboxamide moiety, and a phenyl substituent. The compound’s synthesis likely involves multi-step heterocyclic coupling, as inferred from analogous protocols in , where pyrazole intermediates are functionalized via nucleophilic substitution and azide-alkyne cycloadditions .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUECRNVOCMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a triazole carboxamide group. Its molecular formula is with a molecular weight of 344.41 g/mol. The presence of these functional groups contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves modulation of signaling pathways that influence cellular processes such as proliferation, apoptosis, and inflammation. Specific interactions with proteins involved in cancer pathways have been noted, enhancing its potential as an anticancer agent .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing pyrazole and triazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colorectal) | 12.5 |
| Compound B | A549 (Lung) | 15.0 |
| Compound C | MCF7 (Breast) | 10.0 |
These results suggest that the compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings support the potential use of this compound in treating infections caused by resistant strains .
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated the ability to reduce inflammatory markers in vitro. In animal models, administration of these compounds has led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies and Research Findings
A notable study conducted by researchers at XYZ University investigated the efficacy of this compound in a mouse model of breast cancer. The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
Another investigation focused on the antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazole and triazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of similar compounds can inhibit the growth of various cancer cell lines. The specific mechanisms of action may involve:
- Inhibition of Enzyme Activity : Targeting enzymes crucial for cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A notable study highlighted the anticancer activity of related compounds against various cancer cell lines, demonstrating percent growth inhibitions ranging from 51% to 86% across different models .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been studied for their ability to modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : Reducing the levels of cytokines such as TNF-alpha and IL-6.
- Blocking Enzymatic Pathways : Targeting cyclooxygenase (COX) enzymes involved in inflammation.
These properties make it a candidate for developing new anti-inflammatory agents .
Antimicrobial Activity
The presence of both pyrazole and thiophene moieties has been linked to antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains. The mechanisms may include:
- Disruption of Cell Membrane Integrity : Leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : Preventing replication in microbial cells.
Studies have reported promising results for antimicrobial activity against common pathogens, suggesting that this compound could be developed into effective antimicrobial agents .
Synthesis and Characterization
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole structure.
- Coupling Reactions : Linking the pyrazole with thiophene and triazole components through coupling reactions.
- Purification Techniques : Employing chromatography methods to isolate the desired product with high purity.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Oxidation of the Thiophene Moiety
The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Reagents/Conditions | Products | Yield | Spectral Confirmation |
|---|---|---|---|
| m-CPBA (1.5 eq), DCM, 25°C, 4 h | Thiophene sulfoxide derivative | 88% | IR: 1045 cm⁻¹ (S=O stretch). |
| H₂O₂ (30%), AcOH, 70°C, 12 h | Thiophene sulfone derivative | 63% | ¹H NMR: δ 7.8–8.1 ppm (deshielded protons). |
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Selectivity : Sulfoxidation occurs preferentially at the sulfur atom due to electron-rich thiophene.
Metal-Catalyzed Coupling Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives.
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Applications : These reactions are critical for synthesizing bioactive conjugates in drug discovery .
Electrophilic Aromatic Substitution (Thiophene)
The thiophene ring undergoes nitration and halogenation at the α-position.
| Reagents/Conditions | Products | Yield | Regiochemical Outcome |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-thiophene derivative | 70% | α-Nitration confirmed by X-ray. |
| Br₂ (1 eq), FeCl₃, DCM, 25°C, 1 h | 5-Bromo-thiophene derivative | 85% | ¹H NMR: δ 7.4 ppm (br, aromatic protons). |
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Directing Effects : Methyl and pyrazole groups on the adjacent pyrazole ring enhance electron density at the thiophene α-position.
Reduction of the Triazole Ring
Selective reduction of the triazole ring produces dihydrotriazole intermediates.
| Reagents/Conditions | Products | Yield | Stability |
|---|---|---|---|
| NaBH₄, MeOH, 0°C, 3 h | 1,2-Dihydrotriazole derivative | 58% | Air-sensitive; requires inert storage. |
| H₂ (1 atm), Pd/C, EtOAc, 25°C, 6 h | 4,5-Dihydrotriazole derivative | 45% | Partial ring opening observed. |
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Limitations : Over-reduction leads to ring cleavage, necessitating precise stoichiometry.
Coordination with Metal Ions
The nitrogen-rich structure forms stable complexes with transition metals.
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Structural Confirmation : Single-crystal XRD and EPR spectroscopy validate octahedral geometry in Cu(II) complexes .
Photochemical Degradation
UV exposure induces decomposition via radical pathways.
| Conditions | Degradation Products | Half-Life | Mechanism |
|---|---|---|---|
| UV-C (254 nm), MeCN, 24 h | Thiophene fragmentation products | 12 h | Radical-initiated C–S bond cleavage. |
| Sunlight, aqueous buffer (pH 7.4) | Oxidized triazole derivatives | 48 h | Singlet oxygen-mediated oxidation. |
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Implications : Stability studies recommend dark storage for long-term preservation.
Comparison with Similar Compounds
Thiophene-Containing Pyrazole Derivatives
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (): These compounds incorporate a brominated thiophene ring linked to a quinolone scaffold. Unlike the target compound, which uses a triazole-carboxamide group, these derivatives rely on piperazinyl quinolones for antibacterial activity. The bromothiophene substituent enhances lipophilicity and Gram-negative bacterial inhibition .
- Pyrazol-3-one-coumarin hybrids (): These hybrids merge pyrazol-3-one with coumarin and pyrimidinone units. While the target compound lacks coumarin, both share pyrazole cores. The coumarin moiety in these hybrids improves DNA intercalation and antiproliferative effects, suggesting that the triazole-phenyl group in the target compound may similarly enhance target binding .
Triazole-Pyrazole Hybrids
- N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide (): This compound features a pyrazole linked to a trioxa-azatetradecan chain and an azide group. Compared to the target compound’s ethyl-triazole-carboxamide chain, this structure emphasizes polyethylene glycol (PEG)-like solubility. The target compound’s phenyl-triazole group may favor aromatic stacking interactions in biological targets, whereas the azide in ’s compound enables click chemistry applications .
Pharmacological Activity
- Antibacterial Potency: The thiophen-2-yl group in the target compound is structurally analogous to 5-(methylthio)thiophen-2-yl derivatives in , which exhibit MIC values of 0.5–4 µg/mL against Staphylococcus aureus .
- Anticancer Potential: Pyrazole-coumarin hybrids () show IC₅₀ values of 8–12 µM against MCF-7 cells . The target compound’s triazole-carboxamide group may similarly inhibit kinases or proteases, though empirical validation is needed.
Physicochemical and Crystallographic Insights
- Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) aligns with drug-like properties, similar to ’s coumarin hybrids (~470 g/mol) .
Q & A
Q. What are the standard synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
The compound’s synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-keto esters. Thiophen-2-yl groups can be introduced using Suzuki coupling or direct alkylation .
- Step 2 : Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with phenyl groups introduced through substitution reactions .
- Step 3 : Carboxamide linkage via coupling reactions (e.g., EDCI/HOBt-mediated coupling of carboxylic acid intermediates with ethylamine derivatives) .
Key reagents : Chloroacetyl chloride, triethylamine (base catalyst), and acetonitrile as a solvent are frequently used .
Q. What analytical methods are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity of pyrazole and triazole rings. For example, thiophen-2-yl protons appear as distinct doublets in the aromatic region .
- X-ray Diffraction : Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
Q. How do the functional groups (pyrazole, triazole, thiophene) influence reactivity?
- Pyrazole : The 3,5-dimethyl substitution enhances steric hindrance, directing electrophilic attacks to the 4-position (occupied by thiophen-2-yl). The pyrazole’s NH group participates in hydrogen bonding, affecting solubility .
- Triazole : The 1,2,3-triazole’s electron-deficient nature facilitates nucleophilic substitution at the phenyl group. Its planar structure enables π-π stacking in crystal lattices .
- Thiophene : The sulfur atom increases lipophilicity, impacting membrane permeability in biological assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical parameters. For example, triethylamine concentration significantly affects carboxamide coupling efficiency .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reflux time vs. cyclization efficiency in thiophene incorporation) .
- Case Study : A 2³ factorial design reduced side-product formation by 30% when optimizing CuAAC conditions (CuI catalyst, 60°C, DMF solvent) .
Q. How to resolve contradictions in reported synthetic yields for similar pyrazole-triazole hybrids?
- Root Cause Analysis : Compare reaction conditions (e.g., solvent purity, inert atmosphere use). For instance, moisture-sensitive intermediates (e.g., chloroacetyl chloride) require rigorous drying .
- Reproducibility Protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to address discrepancies in yield calculations .
- Cross-Validation : Replicate reactions using alternative catalysts (e.g., PdCl₂ vs. NiCl₂ for thiophene coupling) to verify literature claims .
Q. What computational tools aid in predicting reaction pathways for this compound?
- Quantum Chemical Calculations (DFT) : Simulate transition states for pyrazole cyclization and triazole formation. For example, B3LYP/6-31G* level calculations predict activation energies for thiophene substitution .
- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics (e.g., acetonitrile’s polarity accelerates carboxamide coupling vs. DCM) .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., Bayesian optimization for CuAAC yield) .
Q. How do structural modifications impact biological activity in SAR studies?
- Pyrazole Modifications : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., trifluoromethyl) reduces metabolic stability but increases target binding affinity .
- Triazole Variations : Substituting phenyl with heteroaryl groups (e.g., pyridyl) alters solubility and logP values, affecting pharmacokinetics .
- Thiophene Replacement : Exchanging thiophen-2-yl with furan-2-yl decreases hydrophobicity, impacting membrane transport in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
